molecular formula C24H36O5 B077980 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid CAS No. 13587-11-6

7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid

Cat. No. B077980
CAS RN: 13587-11-6
M. Wt: 404.5 g/mol
InChI Key: ZZUMXQCSMJCDDC-DFQOQHGMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid, also known as 7,12-Dioxo-lithocholic acid (DCA) is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. DCA has been shown to exhibit anti-tumor properties and has been investigated for its potential use in cancer treatment. In

Scientific Research Applications

Synthesis and Metabolic Studies

  • Bile Acid Synthesis : Shalon & Elliott (1976) explored the synthesis of 24-nor-5alpha-cholic acid and its derivatives, including 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research aids in identifying trihydroxy acidic metabolites from beta-sitosterol, contributing to our understanding of bile acid metabolism (Shalon & Elliott, 1976).

  • Bile Acid Biosynthesis : Kurosawa et al. (2001) synthesized CoA esters of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid for studying bile acid biosynthesis. This research is vital for understanding the cleavage process in the bile acid side chain (Kurosawa et al., 2001).

Biotransformation and Chemical Studies

  • Biotransformation Research : Fraga et al. (2010) studied the biotransformation of similar compounds by fungi, shedding light on the metabolic pathways and potential applications of these compounds in drug synthesis and other areas (Fraga et al., 2010).

  • Crystal Structure Analysis : Bertolasi et al. (2005) analyzed the crystal structures of oxo-cholic acids, including variants of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. Such studies are critical in understanding the physical properties and potential pharmaceutical applications of these compounds (Bertolasi et al., 2005).

Pathophysiological Implications

  • Bile Acid Formation and Disease : Bun-ya et al. (1998) discussed the role of enzymes in the formation of cholic acid and chenodeoxycholic acid from compounds like 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research has implications in understanding liver diseases and metabolic disorders (Bun-ya et al., 1998).

  • Diagnosis and Prognosis in Liver Diseases : Kimura et al. (1998) found that urinary levels of compounds including 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid are indicative of liver diseases in infants. This highlights the diagnostic and prognostic potential of such compounds in hepatobiliary disorders (Kimura et al., 1998).

properties

CAS RN

13587-11-6

Product Name

7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

ZZUMXQCSMJCDDC-DFQOQHGMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 2
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 3
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 4
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 5
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
Reactant of Route 6
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.